molecular formula C5H3ClN2O3 B13966211 4-Nitro-1H-pyrrole-2-carbonyl chloride CAS No. 28494-49-7

4-Nitro-1H-pyrrole-2-carbonyl chloride

Cat. No.: B13966211
CAS No.: 28494-49-7
M. Wt: 174.54 g/mol
InChI Key: MKSGLOKBGODMDG-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of a nitro group at the 4-position and a carbonyl chloride group at the 2-position makes this compound highly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-pyrrole-2-carbonyl chloride typically involves the nitration of pyrrole followed by the introduction of the carbonyl chloride group. One common method is the reaction of 4-nitropyrrole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of the compound and the use of hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base or catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

Scientific Research Applications

4-Nitro-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, facilitating the synthesis of diverse chemical structures. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carbonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.

    4-Nitro-1H-pyrrole: Lacks the carbonyl chloride group, limiting its use in substitution reactions.

    2,5-Dimethyl-1H-pyrrole-3-carbonyl chloride: Contains additional methyl groups, altering its reactivity and steric properties.

Uniqueness

4-Nitro-1H-pyrrole-2-carbonyl chloride is unique due to the combination of the nitro and carbonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.

Properties

CAS No.

28494-49-7

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

4-nitro-1H-pyrrole-2-carbonyl chloride

InChI

InChI=1S/C5H3ClN2O3/c6-5(9)4-1-3(2-7-4)8(10)11/h1-2,7H

InChI Key

MKSGLOKBGODMDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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